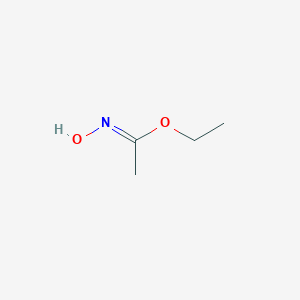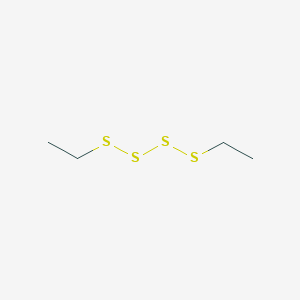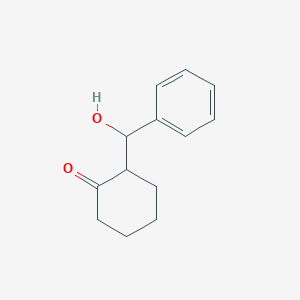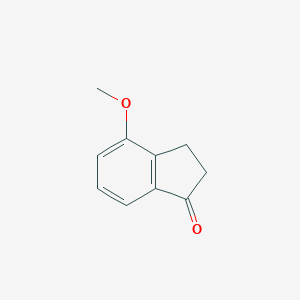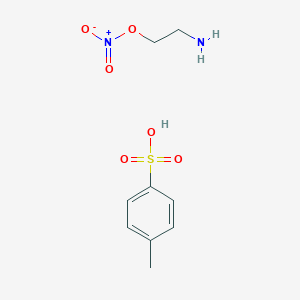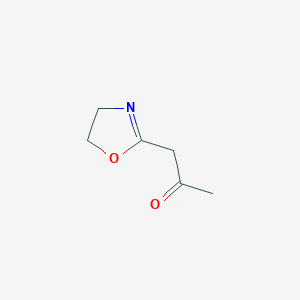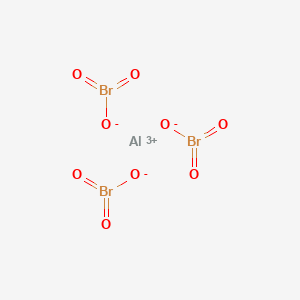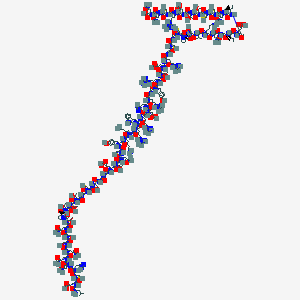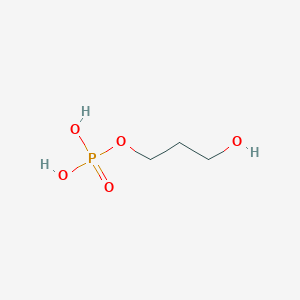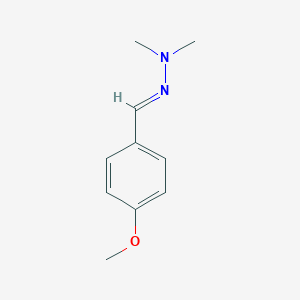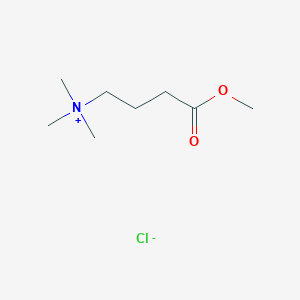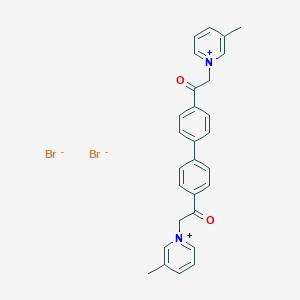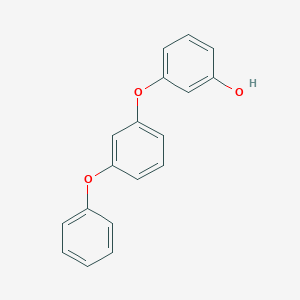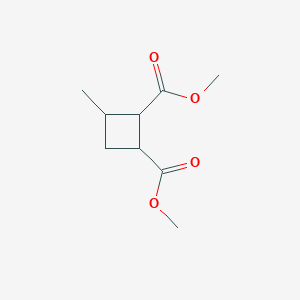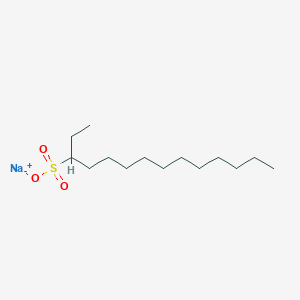
Sodium tetradecenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetradecenesulphonate (STS) is a synthetic anionic surfactant that has been widely used in various scientific research applications due to its unique properties. STS is a white crystalline powder that is soluble in water and has a molecular weight of 316.46 g/mol.
Mécanisme D'action
Sodium tetradecenesulphonate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. Sodium tetradecenesulphonate can also form micelles, which are aggregates of surfactant molecules that can solubilize hydrophobic molecules. The mechanism of action of Sodium tetradecenesulphonate in stabilizing proteins is not fully understood but is thought to involve electrostatic interactions between the negatively charged Sodium tetradecenesulphonate and the positively charged protein surface.
Effets Biochimiques Et Physiologiques
Sodium tetradecenesulphonate has been shown to have antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. Sodium tetradecenesulphonate has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of Sodium tetradecenesulphonate on humans are not well understood, and further research is needed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Sodium tetradecenesulphonate in lab experiments include its ability to stabilize proteins and nanoparticles, its low toxicity, and its low cost. However, the limitations of using Sodium tetradecenesulphonate include its limited solubility in organic solvents and its potential interference with certain assays.
Orientations Futures
For research on Sodium tetradecenesulphonate include investigating its potential as a drug delivery system, studying its mechanism of action in stabilizing proteins, and exploring its use in biomedical applications. Additionally, further research is needed to understand the potential toxicity of Sodium tetradecenesulphonate and its effects on human health.
Méthodes De Synthèse
Sodium tetradecenesulphonate can be synthesized by reacting tetradecene with sulfur trioxide to form tetradecenesulfonic acid, which is then neutralized with sodium hydroxide to form Sodium tetradecenesulphonate. The purity of Sodium tetradecenesulphonate can be improved by recrystallization.
Applications De Recherche Scientifique
Sodium tetradecenesulphonate has been used in various scientific research applications, including as a dispersant for nanoparticles, a surfactant for emulsions, and a stabilizer for proteins. Sodium tetradecenesulphonate has also been used in the synthesis of gold nanoparticles and as a precursor for the synthesis of mesoporous silica nanoparticles.
Propriétés
Numéro CAS |
11066-21-0 |
|---|---|
Nom du produit |
Sodium tetradecenesulphonate |
Formule moléculaire |
C14H27NaO3S |
Poids moléculaire |
300.44 g/mol |
Nom IUPAC |
sodium;tetradecane-3-sulfonate |
InChI |
InChI=1S/C14H30O3S.Na/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)18(15,16)17;/h14H,3-13H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
WXEQTCQVRXAXBC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



